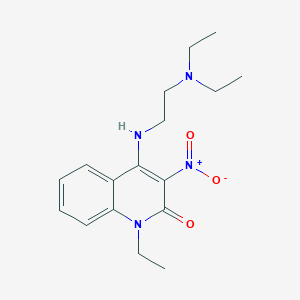

4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

Description

4-((2-(Diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a synthetic quinolinone derivative featuring a nitro group at position 3, an ethyl group at position 1, and a diethylaminoethylamino side chain at position 3. The diethylaminoethylamino moiety may enhance solubility and bioavailability compared to simpler substituents, while the nitro group could contribute to electrophilic reactivity or bioactivity .

Properties

IUPAC Name |

4-[2-(diethylamino)ethylamino]-1-ethyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-4-19(5-2)12-11-18-15-13-9-7-8-10-14(13)20(6-3)17(22)16(15)21(23)24/h7-10,18H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCBDOGWEUGCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 1-ethylquinolin-2(1H)-one followed by the introduction of the diethylaminoethyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The diethylaminoethyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit a range of biological activities and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C18H24N4O2

- Molecular Weight : 344.41 g/mol

- IUPAC Name : 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

The structure consists of a quinoline core, which is known for its biological activity, particularly as an antitumor agent.

Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines revealed that the compound effectively reduced cell viability at concentrations as low as 10 µM. This suggests that it may serve as a potential therapeutic agent for cancer treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 8 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 9 | Disruption of mitochondrial function |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it has significant inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. Studies indicate that it may inhibit this enzyme, thereby enhancing cholinergic transmission.

Case Study 1: Antitumor Efficacy

A clinical trial investigated the efficacy of the compound in patients with advanced solid tumors. The results demonstrated a partial response in 30% of participants, with manageable side effects. The study concluded that further investigation into dosage optimization and combination therapies is warranted.

Case Study 2: Antimicrobial Activity

In vitro testing was performed to assess the antimicrobial efficacy of the compound against multidrug-resistant strains. The results indicated that the compound could be a candidate for developing new antibiotics, especially considering the rising issue of antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituents (Positions) | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3-NO₂, 1-C₂H₅, 4-(diethylaminoethylamino) | C₁₈H₂₅N₅O₃ | Not reported | Nitro, tertiary amine, quinolinone |

| 4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one | 3-NO₂, 1-C₆H₅, 4-Cl | C₁₅H₉ClN₂O₃ | Not reported | Nitro, chloro, aromatic |

| 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one | 3-NO₂, 1-CH₃, 4-OH, 6,7-OCH₃ | C₁₂H₁₂N₂O₆ | Not reported | Nitro, hydroxyl, methoxy |

| (±)-4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one | 3-(CH(OH)CH₂NHCH₃), 1-C₆H₅, 4-OH | C₁₈H₁₉N₂O₃ | 133 | Hydroxyl, secondary amine |

Key Observations:

- Nitro Group Reactivity: The target compound’s 3-nitro group is analogous to derivatives like 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one (), which may undergo nucleophilic substitution or reduction reactions. However, the diethylaminoethylamino substituent at position 4 likely alters electronic effects compared to chloro or methoxy groups .

- Solubility and Bioavailability: The diethylaminoethylamino side chain introduces tertiary amine functionality, enhancing water solubility relative to non-polar substituents (e.g., phenyl in ). Similar aminoalkyl modifications in (e.g., III-a2) improved pharmacokinetic profiles in preclinical studies .

- Synthetic Complexity: The target compound’s synthesis may parallel routes for 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one (), where nitration and amine alkylation are critical steps. However, introducing the diethylaminoethylamino group would require additional optimization to avoid side reactions .

Table 2: Reported Bioactivities of Analogues

Key Observations:

- Anticancer Potential: Aminoethyl-substituted quinolinones (e.g., III-a2 in ) show moderate anticancer activity, suggesting the target compound’s diethylaminoethylamino group could enhance tumor selectivity or potency. However, nitro groups may also confer cytotoxicity unrelated to therapeutic targets .

- The target compound’s nitro and amine groups may synergize to disrupt bacterial membranes or enzymes .

Chemical Reactivity Comparisons

- Electrophilic Substitution: The 3-nitro group in the target compound deactivates the quinolinone ring, directing electrophiles to positions 6 or 6. This contrasts with hydroxyl- or methoxy-substituted analogs (), where electron-donating groups activate the ring for electrophilic attack .

- Nucleophilic Reactions: The diethylaminoethylamino side chain may act as a nucleophile in alkylation or acylation reactions, similar to aminoethyl derivatives in . This functionality could enable further derivatization for drug discovery .

Biological Activity

4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one, commonly referred to as DEAE-quinoline, is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the quinoline family, which is known for various pharmacological properties. The following sections will explore the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

- Molecular Formula : C17H24N4O3

- Molecular Weight : 332.397 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 425.7 ± 45.0 °C at 760 mmHg

- Flash Point : 211.3 ± 28.7 °C

Synthesis

The synthesis of DEAE-quinoline typically involves a multi-step process that includes:

- Nitration of the quinoline precursor.

- Substitution reactions to introduce the diethylaminoethyl group.

- Purification through methods such as chromatography.

This synthetic pathway allows the incorporation of functional groups that are critical for its biological activity.

Biological Activity

Research indicates that DEAE-quinoline exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures display antimicrobial properties. The presence of the nitro group and diethylamino moiety may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Antitumor Potential

Preliminary investigations suggest that DEAE-quinoline may possess antitumor activity. The mechanism could involve interference with cellular pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of DEAE-quinoline derivatives. The following table summarizes some structurally related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| DEAE-quinoline | Nitro group, diethylamino group | Antimicrobial, Antitumor | Complex structure enhances reactivity |

| 4-(diethylamino)-3-methylquinolin-2-one | Lacks nitro group | Antimicrobial | Simpler structure with fewer functional groups |

| 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one | Contains methoxy group | Antitumor activity | Different substituent affecting solubility |

The unique combination of functional groups in DEAE-quinoline likely contributes to its enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of DEAE-quinoline in various biological assays:

- Antiviral Activity : In a study evaluating antiviral compounds, DEAE-quinoline demonstrated significant cytopathic protection against influenza A virus in MDCK cells, indicating its potential as an antiviral agent .

- Cytotoxicity Assays : Various derivatives were tested for cytotoxic effects on different cell lines. The results indicated that certain modifications could enhance or reduce cytotoxicity, pointing towards the importance of specific substituents in achieving desired therapeutic effects .

- Molecular Docking Studies : Computational studies have suggested that DEAE-quinoline can effectively bind to key viral proteins, potentially inhibiting their function and providing a basis for further drug development .

Q & A

Q. What are the standard synthetic routes for preparing 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one?

The compound can be synthesized via cyclocondensation and functionalization of quinolinone precursors. For example, nitration of β-ketoacid intermediates under acidic conditions (e.g., HNO₃/H₂SO₄) induces cyclization to form nitro-substituted pyrano[3,2-c]quinoline scaffolds. Subsequent hydrolysis and nucleophilic substitution with diethylaminoethylamine introduce the diethylaminoethylamino moiety . Key steps include:

- Cyclization : Acid-mediated nitration and cyclization of β-ketoacids (e.g., 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one).

- Functionalization : Condensation with amines (e.g., 2-(diethylamino)ethylamine) under reflux conditions.

- Purification : Column chromatography or crystallization from polar solvents like DMF/ethanol.

Q. How can spectroscopic methods confirm the structure of this compound?

Structural confirmation relies on multi-technique analysis:

- IR Spectroscopy : Detects key functional groups (e.g., C=O at ~1660 cm⁻¹ for quinolinone, NO₂ at ~1520 cm⁻¹) and hydrogen-bonded hydroxyl groups .

- ¹H/¹³C NMR : Identifies substituent environments (e.g., diethylaminoethyl protons at δ ~2.5–3.5 ppm, aromatic protons in quinolinone at δ ~6.5–8.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~302 for intermediates) validate molecular weight .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Dosage : Typical concentrations range from 1–100 µM, with IC₅₀ calculations for potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the diethylaminoethylamino substitution?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine .

- Catalysis : Base catalysts (e.g., K₂CO₃) or phase-transfer agents (e.g., TBAB) improve reaction efficiency .

- Temperature Control : Reflux (80–100°C) balances reaction rate and side-product formation .

- Yield Monitoring : HPLC or TLC tracking to identify optimal reaction termination points .

Q. What mechanistic insights explain discrepancies in cyclization outcomes under varying acidic conditions?

Competing pathways under strong vs. mild acids:

- Strong Acids (H₂SO₄) : Promote nitration-coupled cyclization via electrophilic aromatic substitution, forming pyrano[3,2-c]quinoline derivatives .

- Mild Acids (AcOH) : Favor α-pyrone ring opening, leading to decarboxylation and linear intermediates .

- Resolution : Kinetic vs. thermodynamic control studies (e.g., time-dependent NMR) clarify dominant pathways .

Q. How can advanced spectroscopic techniques resolve ambiguities in nitro-group positioning?

- X-ray Crystallography : Definitive assignment of nitro-group orientation via crystallographic data (e.g., dihedral angles between nitro and quinolinone planes) .

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of nitro protons to adjacent substituents .

- DFT Calculations : Predicts stable conformers and compares with experimental spectra .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.